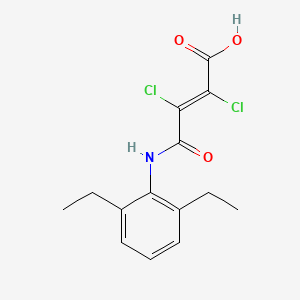
2,3-Dichloro-4-(2,6-diethylanilino)-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID27977313-Compound-31” is a synthetic organic compound designed as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells-inducing kinase. This compound has shown potential in various therapeutic applications, particularly in the treatment of immune system diseases and neurological disorders .
Preparation Methods
The synthesis of “PMID27977313-Compound-31” involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
“PMID27977313-Compound-31” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in modulating cellular pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating immune system diseases, neurological disorders, and other conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of “PMID27977313-Compound-31” involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells-inducing kinase. This inhibition disrupts the signaling pathways that regulate immune responses and inflammation. The compound targets specific molecular pathways, leading to the modulation of gene expression and cellular functions .
Comparison with Similar Compounds
“PMID27977313-Compound-31” is unique in its specific inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells-inducing kinase. Similar compounds include:
Compound 27: An inhibitor of extracellular signal-regulated kinases 1 and 2, used in the treatment of various cancers.
Compound 29: Another inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells-inducing kinase, with a different chemical structure and potency. The uniqueness of “PMID27977313-Compound-31” lies in its specific molecular interactions and therapeutic potential
Properties
Molecular Formula |
C14H15Cl2NO3 |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
(E)-2,3-dichloro-4-(2,6-diethylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H15Cl2NO3/c1-3-8-6-5-7-9(4-2)12(8)17-13(18)10(15)11(16)14(19)20/h5-7H,3-4H2,1-2H3,(H,17,18)(H,19,20)/b11-10+ |
InChI Key |
JDSFJBVJTZVNIT-ZHACJKMWSA-N |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C(/C(=O)O)\Cl)/Cl |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=C(C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




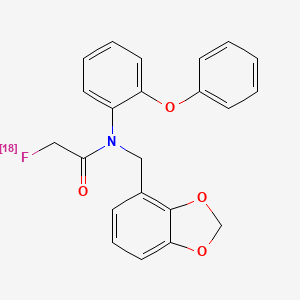
![[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
![5-(4-Methoxy-phenyl)-3-(pyrimidin-2-ylamino)-1,5-dihydro-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B10834999.png)
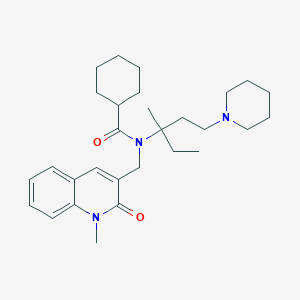
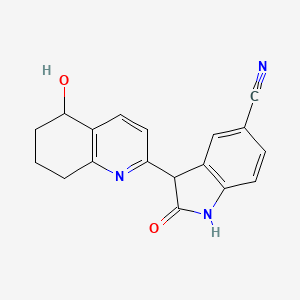
![Methyl-[methyl-[4-methyl-2-[3-(4-phenylphenyl)phenyl]pentanoyl]amino]cyanamide](/img/structure/B10835007.png)


![(2S,4R)-N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835022.png)
![5-(4-Chlorophenyl)-7-methoxy-5-(oxan-4-ylmethyl)imidazo[2,1-a]isoindole](/img/structure/B10835024.png)
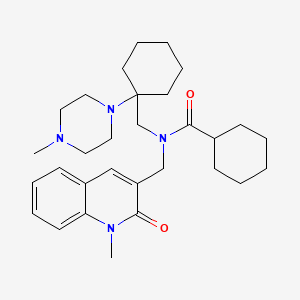
![(3S)-N-cyclopropyl-3-[[(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835027.png)
